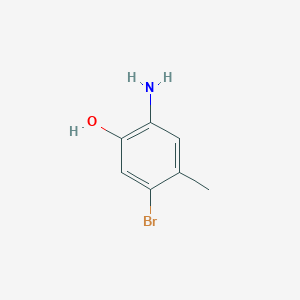

2-Amino-5-bromo-4-methylphenol

Overview

Description

2-Amino-5-bromo-4-methylphenol, also known as 5-bromo-4-methyl-2-aminophenol (BMAP), is an aromatic compound that has been studied for its wide range of applications in the fields of medicine, biochemistry, and pharmacology. BMAP is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a melting point of 191-193 °C and a boiling point of 300 °C. BMAP is a versatile compound that can be used to synthesize a variety of compounds, including drugs, dyes, and other compounds.

Scientific Research Applications

Synthesis Applications

Synthesis of Complex Compounds

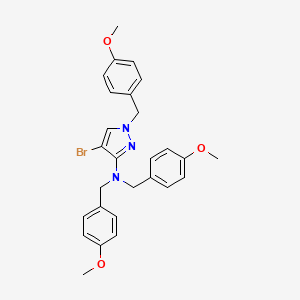

2-Amino-5-bromo-4-methylphenol is utilized in the synthesis of complex compounds. For instance, it has been involved in the synthesis of products like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through reactions with various aldehydes and diamines under different conditions (Sun Ducheng, 2012).

Formation of Schiff Bases

This compound is key in forming Schiff bases, which are significant in various fields including analytical chemistry and organic synthesis. Studies have demonstrated its role in synthesizing Schiff bases such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol (Z. Demircioğlu et al., 2021).

Chemical Properties and Reactions

Oxidative Condensation

this compound undergoes oxidative condensation reactions. For example, it has been converted to a brownish yellow material by the lysates of human erythrocytes or purified human hemoglobin, leading to the formation of dihydrophenoxazinone compounds (A. Tomoda et al., 1991).

Role in Photodynamic Therapy

There's research indicating its potential use in photodynamic therapy, particularly in cancer treatment. A study highlighted the synthesis of a new zinc phthalocyanine substituted with a derivative of this compound, showcasing promising properties for such therapies (M. Pişkin et al., 2020).

Spectral and Luminescent Properties

- Investigation in Micelle Solutions: The compound's spectral and luminescent properties have been investigated in various solutions, revealing insights into its absorption and fluorescence characteristics. This has applications in analytical chemistry and material science (T. Sokolova et al., 2005).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .

Biochemical Pathways

It’s known that similar compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-Amino-5-bromo-4-methylphenol can be influenced by various environmental factors. For instance, it has been noted that similar compounds may be sensitive to prolonged exposure to air . Additionally, the pH of the environment can also influence the compound’s action, as it can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .

Properties

IUPAC Name |

2-amino-5-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPERJCSIOEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

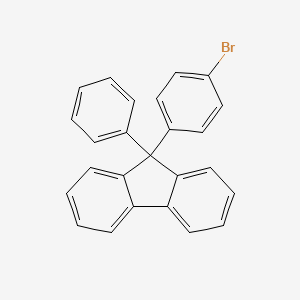

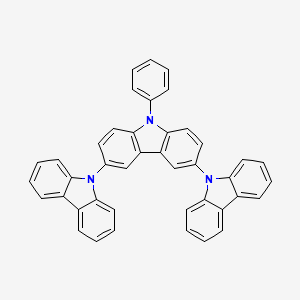

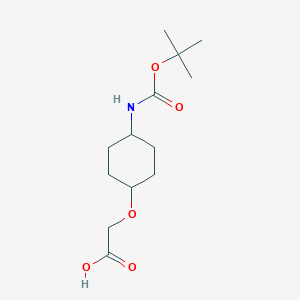

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)